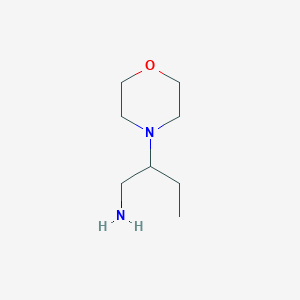

(2-Morpholin-4-ylbutyl)amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-morpholin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPOVRDUODCJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588390 | |

| Record name | 2-(Morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953888-69-2 | |

| Record name | 2-(Morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Amination and One Pot Strategies:

A more sustainable approach would involve the direct catalytic conversion of a suitable precursor, minimizing the need for protection and deprotection steps. For example, a one-pot reaction starting from 1,2-butanediol (B146104) could be envisioned. This would involve a regioselective amination of one of the hydroxyl groups followed by a second amination with morpholine (B109124). While challenging, the development of selective catalysts for such transformations is a key area of green chemistry research.

Reductive amination is another powerful tool for amine synthesis. clockss.org A greener pathway could involve the reductive amination of a keto-morpholine precursor. For instance, reacting 4-(2-oxobutyl)morpholine with ammonia (B1221849) or an ammonia equivalent in the presence of a suitable reducing agent (ideally H₂ with a heterogenous catalyst) would directly yield the target product.

Biocatalysis:

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The use of transaminases or amine dehydrogenases could be explored for the synthesis of (2-Morpholin-4-ylbutyl)amine. fluorochem.co.uk For example, a keto-morpholine precursor could be converted to the chiral amine with high enantioselectivity using a transaminase and an amino donor. This would not only be a greener process but could also provide access to enantiomerically pure forms of the target compound. Recent research has focused on developing amine-tolerant E. coli strains for the sustainable synthesis of chiral amines, which could be applicable here. fluorochem.co.uk

Use of Greener Solvents and Reaction Conditions:

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanism of action for this compound is not extensively defined in the current scientific literature. It is primarily documented as a chemical intermediate used in the synthesis of more complex molecules for pharmaceutical research. lookchem.com

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

Comprehensive searches of scientific literature did not yield specific data regarding the receptor binding affinity or ligand-receptor interaction studies for the compound this compound.

Enzyme Modulation (Inhibition/Activation) and Kinetic Analysis

Specific kinetic analysis detailing the modulation of enzymes by this compound is not available in the reviewed literature. However, one study investigated a series of butyrylcholinesterase (BChE) inhibitors which included compounds bearing a morpholine (B109124) heterocycle connected by an alkylene spacer. lookchem.com This structural motif is present in this compound. The study aimed to optimize carbamate (B1207046) structures to create highly selective inhibitors for human BChE (hBChE) over human acetylcholinesterase (hAChE). lookchem.com While this suggests that compounds of this class have been explored for enzyme inhibition, specific data on the inhibitory activity (such as IC₅₀ or Kᵢ values) and kinetic profile of this compound itself were not reported. lookchem.com

Ion Channel Activity and Transporter Protein Interactions

There is no specific information available in the reviewed scientific literature concerning the direct interaction of this compound with ion channels or transporter proteins.

Perturbation of Intracellular Signaling Pathways and Gene Expression

The current body of scientific literature lacks specific studies focused on the perturbation of intracellular signaling pathways or the alteration of gene expression profiles directly by this compound. While studies have investigated the role of morpholine-containing compounds in signaling, data specific to this compound is absent. nih.govnih.gov

In Vitro Biological Efficacy and Selectivity Assessments

While many areas of its biological activity remain uncharacterized, this compound has been utilized in cell-based assays to assess its influence on cellular behavior when incorporated into a biomaterial matrix.

Cell-Based Assays for Target Engagement and Phenotypic Screening

Research has been conducted on hydrogels functionalized with small molecular amines to enhance cellular interaction for tissue engineering applications. nih.govresearchgate.net In these studies, this compound, referred to as MBA, was one of several amines covalently integrated into a gelatin-based hydrogel (cGEL). nih.govresearchgate.net The objective was to create a more favorable environment for cell growth.

The study assessed the adhesion and proliferation of human adipose-derived stem cells (hASCs) on these modified hydrogels. nih.gov Compared to the unmodified hydrogel, all amine-derivatized matrices, including the one functionalized with this compound, demonstrated a significant improvement in cell adhesion and initial proliferation by day three of the experiment. nih.gov This indicates that the incorporation of this compound into the hydrogel matrix provides biochemical cues that enhance cellular interaction. researchgate.net

The table below lists the amines used for derivatization in the aforementioned study. nih.gov

Table 1: Amines Used for Hydrogel Derivatization

| Abbreviation | Compound Name |

| DEED | N,N-diethylethylendiamine |

| MEA | 4-(2-aminoethyl)morpholine |

| MBA | 4-(morpholin-4-yl)butan-1-amine |

| LM11A-31 | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl] pentanamide |

High-Throughput Screening Methodologies for Biological Activity Profiling

There are no public records of this compound being included in or identified through high-throughput screening (HTS) campaigns. HTS is a common starting point in drug discovery to screen large libraries of compounds for potential biological activity. myotonic.orgnews-medical.net The absence of such data suggests that the compound may not have been a focus of major drug discovery efforts or that the results of any such screenings have not been disclosed in the public domain.

Cytotoxicity, Antiproliferative, and Apoptosis Induction Studies in Relevant Cell Lines

No studies have been published detailing the effects of this compound on cell viability, proliferation, or programmed cell death (apoptosis) in any cancer or normal cell lines. Such studies are fundamental in assessing the potential of a compound as an anticancer agent or understanding its general toxicity profile. beilstein-journals.orgmdpi.com

Evaluation of Selectivity Against Diverse Biological Targets

The selectivity of a compound for its intended biological target over other targets is a critical factor in determining its therapeutic potential and safety profile. nih.govresearchgate.net There is no available data on the selectivity of this compound against any kinases, receptors, enzymes, or other biological targets.

In Vivo Pharmacological Efficacy Studies in Preclinical Models

In vivo studies in animal models are essential for evaluating the efficacy and safety of a potential drug candidate in a living organism. The scientific literature contains no reports of in vivo studies conducted with this compound.

Utilization of Established Animal Models for Disease-Specific Efficacy (e.g., drug compounds)

Without any indication of its biological activity, there have been no studies using this compound in established animal models for any specific disease.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic biomarkers are used to measure the biological effect of a drug on the body. nih.govbiognosys.comfrontiersin.org As no in vivo studies have been reported, no such biomarkers have been identified or validated for this compound.

Dose-Response Relationships and Efficacy Readouts

The relationship between the dose of a compound and its biological effect is a cornerstone of pharmacology. merckmanuals.compharmacologyeducation.org There is no data available to construct a dose-response curve or to define any efficacy readouts for this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for this compound Analogs

The structure-activity relationship (SAR) and structure-property relationship (SPR) of analogs related to this compound are crucial for understanding how chemical modifications influence their biological effects. These analyses focus on identifying key structural features responsible for activity, the role of molecular conformation, and strategies for optimizing therapeutic potential.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net For analogs of this compound, the key pharmacophoric elements generally consist of a basic amine center, a flexible linker, and a heterocyclic group, which together define their interaction with various biological targets. researchgate.net

The morpholine ring is a significant and often indispensable pharmacophore in many biologically active compounds. e3s-conferences.orgfrontiersin.org Its oxygen atom can function as a hydrogen bond acceptor, while the tertiary nitrogen provides a basic center. frontiersin.orgmedsci.org In the development of PI3K inhibitors, for example, the morpholine group was found to form a key hydrogen bond, and its replacement led to a decrease in inhibitory activity, establishing it as a critical component for potency. frontiersin.org Similarly, in studies of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors, a 2-morpholino-5-N-benzylamino benzoic acid scaffold was confirmed as the optimal pharmacophore. rsc.org

The butylamine (B146782) side chain serves as a linker of specific length and flexibility, containing a terminal primary amine which is a key interaction point. The general pharmacophoric pattern for ligands of the sigma-1 (σ1) receptor, a common target for morpholine-containing compounds, includes a positively charged nitrogen atom flanked by two hydrophobic regions. researchgate.net The length of the alkyl chain connecting the amine and another molecular component, such as a heterocyclic core, is often critical for optimal activity.

In a series of pyridylvinylquinoline antimalarials, a tetramethylene (butyl) linker between the quinoline (B57606) core and a triazole moiety was found to be optimal for potency. nih.gov

Similarly, in a series of multitarget serotonin (B10506) and dopamine (B1211576) receptor agents, a four-carbon alkyl spacer was shown to be beneficial for binding affinity. tandfonline.com

The terminal amine group is another crucial feature, typically protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate in a target's binding site. researchgate.net The nature of this amine (primary, secondary, or tertiary) and the substituents attached to it can significantly influence both potency and selectivity. acs.orgacs.org

The following table summarizes the impact of modifying key pharmacophoric features on the biological activity of various analog series containing the morpholine moiety.

| Analog Series / Target | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| PI3K Inhibitors | Replacement of morpholine group | Decreased inhibitory activity | frontiersin.org |

| σ1 Receptor Ligands | Replacement of morpholine oxygen with carbonyl | Greatly decreased receptor affinity | acs.org |

| σ1 Receptor Ligands | Replacement of morpholine with piperazine (B1678402) or pyrrolidine | Maintained high affinity but with weak selectivity | acs.org |

| Antimalarial Pyridylvinylquinolines | Varying linker length (methylene units) | Tetramethylene (butyl) linker found to be optimal for potency | nih.gov |

| N-Myristoyltransferase Inhibitors | Longer (butyl) vs. shorter linker | Longer butyl linker provided better selectivity | acs.org |

| Antitrypanosomal Dihydropyrazolones | Introduction of polar morpholine group | Generally led to compounds with lower micromolar activities compared to apolar moieties | frontiersin.org |

Impact of Conformational Preferences on Biological Potency

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to fit into a biological target's binding site. For flexible molecules like this compound and its analogs, the ability to adopt a specific low-energy "bioactive" conformation is paramount for potency.

Conformational analysis of aminomethylene derivatives of resorc nih.govarene showed that the population of conformers is dependent on the solvent polarity, indicating that the environment can influence the preferred molecular shape. nih.govrsc.org

In studies of imidazolidin-4-one (B167674) derivatives, quantum-chemical calculations revealed small energy differences between various staggered and eclipsed conformations of a benzyl (B1604629) group, suggesting that parts of the molecule can rotate more or less freely at ambient temperatures. ethz.ch This flexibility allows the molecule to adapt its shape to the contours of a binding pocket.

The bioactive conformation is the specific spatial arrangement that allows for optimal interactions with the receptor. Locking a flexible molecule into its bioactive conformation, for instance by incorporating its pharmacophoric elements into more rigid spirocyclic systems, is a known strategy to enhance binding affinity and potency. researchgate.net Therefore, while flexibility allows a ligand to find its binding site, a pre-organized conformation that minimizes the entropic penalty of binding can lead to higher potency.

Design Principles for Optimizing Potency, Selectivity, and Biological Stability

Optimizing Potency: Potency is enhanced by maximizing the complementary interactions between the ligand and its target. For analogs of this compound, this often involves modifying a core scaffold to which the morpholino-butylamine moiety is attached.

Aromatic Substitution: In a series of 6-chloro-2-arylvinylquinolines, adding a fluorine or trifluoromethyl group to the benzene (B151609) ring resulted in potent activity. nih.gov The position of the substituent is also critical; a fluorine atom at the para-position of the ring was found to be optimal, with activity decreasing fivefold when moved to the ortho-position. nih.gov

Heterocycle Modification: In a series of PI3 kinase inhibitors, a thieno[3,2-d]pyrimidine (B1254671) core showed the strongest inhibitory activity compared to quinazoline-based analogs. nih.gov

Amine Substitution: For N-myristoyltransferase inhibitors, N-methylation of secondary amines in the "tail group" did not significantly alter activity, whereas the choice of the heterocyclic amine (piperazine vs. piperidine) did impact potency. acs.org

Optimizing Selectivity: Selectivity is the ability of a drug to bind to its intended target with greater affinity than to other, often related, targets. This is crucial for minimizing off-target side effects.

Exploiting Subtle Binding Site Differences: In a series of pyrimidone PI3Kβ inhibitors, meta-substitutions on a phenyl ring appeared to improve both potency and selectivity for the β isoform over other PI3K isoforms. researchgate.net

Tail Group Optimization: For a series of N-myristoyltransferase inhibitors, selectivity for the target enzyme from Trypanosoma brucei over the human homolog was achieved by optimizing the terminal amine-containing "tail group." acs.org Ether-linked morpholino groups, piperazines, and homopiperazines all yielded highly selective compounds. acs.org

Linker Length: The length of the linker chain can also influence selectivity. In the same study, a longer butyl linker was found to provide better selectivity than shorter linkers. acs.org

Optimizing Biological Stability: Biological stability refers to a molecule's resistance to metabolic degradation, which influences its pharmacokinetic profile and duration of action.

Microsomal Stability Assays: A key step in optimization is to assess metabolic stability using in vitro assays, such as with liver microsomes. rsc.org In one study, a 2-morpholinobenzoic acid scaffold demonstrated a high degree of stability against rat microsomes, indicating a favorable metabolic profile. rsc.org

Bioisosteric Replacement: A common strategy to improve stability is to replace metabolically labile functional groups with bioisosteres. The amide bond, for instance, is often susceptible to hydrolysis. Replacing it with a more stable 1,2,3-triazole ring has been shown to improve metabolic stability and neuroprotective activity in certain compounds. nih.gov

Fluorine Substitution: The incorporation of fluorine atoms is a widely used strategy in drug design to block sites of metabolism and improve pharmacokinetic properties. nih.gov

The following table provides examples of optimization strategies for various analog series.

| Optimization Goal | Design Principle / Strategy | Example Analog Series / Outcome | Reference |

|---|---|---|---|

| Potency | Aromatic Substitution | Addition of 4-Fluoro group to styrylquinolines increased potency 14-fold. | nih.gov |

| Potency | Core Scaffold Hopping | Thieno[3,2-d]pyrimidine core gave a PI3Kα IC50 of 2.0 nM, superior to other cores. | nih.gov |

| Selectivity | Linker Length Modification | Longer butyl linker improved selectivity for TbNMT over HsNMT. | acs.org |

| Selectivity | Targeted Substitutions | Meta-substitutions on a phenyl ring improved selectivity for PI3Kβ. | researchgate.net |

| Stability | Bioisosteric Replacement | Replacing an amide with a 1,2,3-triazole improved metabolic stability and activity. | nih.gov |

| Stability | Microsomal Stability Assessment | 2-morpholinobenzoic acid scaffold showed high stability in rat microsomes. | rsc.org |

This compound as a Lead Compound in Modern Drug Discovery Programs

This compound serves as a pertinent example of a molecular scaffold utilized in the early stages of drug discovery. Its structure, which combines a flexible butylamine chain with a morpholine ring, presents several features of interest for medicinal chemists. The morpholine moiety, a common heterocyclic ring in pharmaceutical compounds, is often associated with improved aqueous solubility and favorable interactions with biological targets. cymitquimica.comchemimpex.com The primary amine group provides a key site for hydrogen bonding and salt formation, which can be crucial for receptor binding and formulation.

The discovery of lead compounds, which are chemical starting points for drug design, often begins with high-throughput screening (HTS) of large compound libraries. researchgate.net A compound like this compound might be identified as a "hit" from such a screen due to its ability to interact with a specific biological target. The presence of the morpholine group is a noteworthy feature, as this motif is present in numerous approved drugs and is considered a "privileged" structure in medicinal chemistry. cymitquimica.comchemimpex.com Its structural simplicity and synthetic accessibility make it a valuable building block in the creation of diverse chemical entities for screening. lookchem.com

Once identified, hits are prioritized based on a variety of factors including potency, selectivity, and physicochemical properties. The characteristics of this compound make it an interesting candidate for further exploration. lookchem.com

Table 1: Structural Features of this compound and Their Relevance in Lead Identification

| Structural Feature | General Significance in Medicinal Chemistry |

| Morpholine Ring | Enhances aqueous solubility, acts as a hydrogen bond acceptor, and is generally metabolically stable. cymitquimica.com It can improve the overall physicochemical profile of a molecule. |

| Primary Amine | A key pharmacophoric feature that can act as a hydrogen bond donor and acceptor. It is basic and will be protonated at physiological pH, which can be critical for target engagement. |

| Butyl Linker | Provides conformational flexibility, allowing the pharmacophoric groups (amine and morpholine) to adopt an optimal orientation for binding to a target protein. Its length and substitution can be modified to fine-tune activity and properties. googleapis.com |

Following the identification of a lead compound, the next phase involves scaffold optimization to improve its therapeutic potential. researchgate.net The core structure, or scaffold, of this compound is amenable to systematic modification. Medicinal chemists can explore the structure-activity relationship (SAR) by synthesizing analogs with variations at different positions.

Key optimization strategies for this scaffold could include:

Modification of the Amine: The primary amine could be converted to a secondary or tertiary amine, or into other functional groups like amides or sulfonamides, to modulate basicity, lipophilicity, and target interactions.

Substitution on the Butyl Chain: Introducing substituents on the alkyl chain can introduce chirality, restrict conformation, and provide additional interaction points with the target.

Alteration of the Morpholine Ring: While the morpholine itself is often beneficial, it could be replaced with other heterocycles (e.g., piperidine (B6355638), piperazine, or thiomorpholine) to fine-tune properties. For instance, replacing the oxygen with a sulfur (thiomorpholine) would significantly alter electronic and lipophilic character. googleapis.com

The goal of these optimizations is to enhance potency and selectivity for the intended target while maintaining or improving drug-like properties. nih.gov

De novo design involves the computational construction of novel molecules that are predicted to bind to a specific target. biorxiv.orgnih.gov Fragments or simple molecules like this compound can serve as starting points or building blocks in these design processes. umd.edu

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known reference molecule. uniroma1.ituniroma1.it This technique is valuable for generating new intellectual property, improving pharmacokinetic profiles, or avoiding known toxicities associated with the original scaffold. uniroma1.it A medicinal chemist might arrive at the this compound scaffold by "hopping" from a different core that has similar spatial and electronic features. Conversely, the this compound scaffold could be the starting point for a computational search for alternative, isofunctional core structures. nih.govbiorxiv.org For example, the morpholine ring might replace a more metabolically labile group in a parent compound while preserving the necessary interactions for biological activity. uniroma1.it

Optimization of Pharmacokinetic and Pharmacodynamic Profiles through Chemical Modification

A key challenge in drug development is the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are collectively part of its pharmacokinetic profile. biorxiv.org Chemical modifications to the this compound structure can profoundly influence these parameters.

Metabolic stability refers to a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. if-pan.krakow.pl A compound that is metabolized too quickly will have a short duration of action, while one that is too resistant to metabolism could accumulate to toxic levels. The biotransformation of drug molecules typically occurs in two phases. nih.govopenaccessjournals.com

Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or expose polar functional groups. nih.gov For this compound, the primary amine is a likely site for oxidative deamination by monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes. The morpholine ring is generally stable, but N-oxidation or C-oxidation adjacent to the nitrogen are possible metabolic routes. researchgate.net

Phase II Metabolism: Involves conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. nih.govuomus.edu.iq The primary amine of this compound could undergo N-acetylation or N-glucuronidation. uomus.edu.iq

To enhance metabolic stability, chemists might block metabolically labile sites. For example, converting the primary amine to a secondary amine with a small alkyl group (e.g., methyl) could reduce its susceptibility to MAO-mediated degradation. Computational models are often used to predict sites of metabolism and guide these chemical modifications. researchgate.net

Table 2: Potential Biotransformation Pathways for this compound

| Metabolic Phase | Potential Reaction | Resulting Metabolite Type |

| Phase I | Oxidative deamination of the primary amine | Aldehyde, then carboxylic acid |

| Phase I | N-oxidation of the morpholine nitrogen | N-oxide derivative |

| Phase I | C-oxidation of the butyl chain | Hydroxylated derivative |

| Phase II | N-acetylation of the primary amine | N-acetyl conjugate |

| Phase II | N-glucuronidation of the primary amine | N-glucuronide conjugate |

For a drug to reach its intracellular target, it must be able to cross cellular membranes. Passive diffusion across the lipid bilayer is a primary mechanism for many drug molecules. chemrxiv.org This process is governed by a molecule's size, charge, and lipophilicity (fat-solubility).

The this compound structure has features that influence its permeability. The morpholine ring enhances water solubility, which is important for dissolution but can hinder passage through lipophilic membranes. cymitquimica.com The primary amine group (pKa ~10) will be predominantly protonated and positively charged at physiological pH (7.4), which generally limits passive diffusion.

Chemical modifications can be employed to strike a balance between solubility and permeability:

Masking the Amine: Converting the primary amine to a less basic functional group or a prodrug that is cleaved inside the cell can increase membrane permeability. neu.edu.tr

Increasing Lipophilicity: Adding lipophilic substituents, for example on the butyl chain or by modifying the morpholine ring, can enhance partitioning into the cell membrane. vulcanchem.comevitachem.com

Strategies for Improving Bioavailability and Systemic Exposure

The this compound scaffold is a valuable starting point in drug design, partly due to the presence of the morpholine ring, which can enhance aqueous solubility. cymitquimica.com However, like many small molecules, derivatives often require significant optimization to achieve adequate oral bioavailability and systemic exposure for therapeutic efficacy. Medicinal chemists employ several strategies to overcome challenges such as poor absorption, rapid metabolism, and high clearance.

One primary approach is the modification of the compound's physicochemical properties through structural alterations. This can involve the introduction of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing metabolically labile groups with more stable alternatives can protect the molecule from rapid breakdown in the liver and gut wall. For instance, amide bonds, which are common linkages in drug candidates, can be replaced with more robust bioisosteres like 1,2,3-triazoles or 1,3,4-oxadiazoles to improve metabolic stability. nih.gov

Formulation-based strategies are also crucial. The development of advanced drug delivery systems can improve the bioavailability of challenging compounds. Techniques such as creating solid dispersions, where the drug is dispersed in a polymer matrix, or formulating the compound into nanoparticles or liposomes can enhance solubility and absorption rates. mdpi.com For example, PEGylated nanoliposomes have been shown to increase the hydrophilicity and stability of certain drug molecules. mdpi.com

In the context of morpholine-containing derivatives, specific optimization efforts have yielded tangible improvements. In a series of pyrimidone-based PI3Kβ inhibitors, optimization of in vitro pharmacokinetic properties was a key focus. This led to the development of a compound that exhibited 52% oral bioavailability in mice, demonstrating that targeted structural modifications can successfully overcome initial bioavailability hurdles. researchgate.net

| Strategy | Description | Potential Application to this compound Derivatives |

| Bioisosteric Replacement | Substituting metabolically vulnerable moieties with more stable groups (e.g., replacing an amide with a 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole). nih.govmdpi.com | Enhance metabolic stability and prolong systemic circulation. |

| Lipophilicity Modulation | Adjusting the molecule's logP value to an optimal range for membrane permeability by adding or modifying substituents. | Improve passive diffusion across the gastrointestinal tract. |

| Salt Formation | Converting the basic amine group into a salt to improve solubility and dissolution rate. | Increase the dissolution speed in the stomach, a key factor for absorption. |

| Advanced Formulations | Incorporating the active compound into delivery systems like solid dispersions, nanoparticles, or liposomes. mdpi.com | Overcome poor aqueous solubility and protect the drug from degradation. |

Therapeutic Area Exploration for this compound and its Derivatives

The this compound framework and its derivatives are of significant interest in medicinal chemistry due to their ability to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. ontosight.ai This versatility has led to their exploration in several therapeutic areas, most notably in oncology and neuropharmacology.

Oncology: A significant area of investigation for morpholine-containing compounds is cancer therapy. Derivatives incorporating the morpholino-pyrimidine scaffold have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. researchgate.net Specifically, derivatives of 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide have been developed as selective inhibitors of the PI3Kβ isoform. researchgate.net These compounds have demonstrated nanomolar inhibitory concentrations in biochemical assays and have been shown to effectively inhibit p-Akt in PTEN-deficient prostate cancer cell lines, indicating their potential as targeted cancer therapeutics. researchgate.net Another complex derivative, CHEMBL320382, which features a [4-(4-morpholino)-butyl]amino group, belongs to a class of 1,6-naphthyridin-2(1H)-one derivatives explored for their medicinal properties, further highlighting the utility of this scaffold in developing novel anti-cancer agents. ontosight.ai

Neuropharmacology: The morpholine ring is a common feature in molecules targeting the central nervous system (CNS). Its ability to enhance interaction with biological systems makes it a valuable component in the design of agents for neurological disorders. chemimpex.com Derivatives of this compound are explored for their potential to modulate neurotransmitter systems, which could lead to new treatments for conditions related to mood and cognition. chemimpex.com While direct clinical application of the parent compound is not documented, related structures such as piperidine and piperazine derivatives have been successfully developed as antagonists for histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, which are targets for treating neuropathic pain. acs.org This suggests that the morpholin-4-ylbutyl framework could serve as a scaffold for developing similar multi-target CNS agents.

| Derivative Class / Compound | Therapeutic Area | Biological Target(s) | Key Research Finding |

| Pyrimidone Anilide Derivatives | Oncology (Prostate Cancer) | PI3Kβ (Phosphoinositide 3-kinase beta) | Potent p-Akt inhibitors in PTEN-deficient cancer cells with nanomolar IC₅₀ values. researchgate.net |

| CHEMBL320382 | Oncology | Enzymes, Receptors, Ion Channels | A 1,6-naphthyridin-2(1H)-one derivative with potential biological activities under investigation. ontosight.ai |

| Phenylpiperazine Derivatives (Related Scaffold) | Neuropharmacology (Pain) | Histamine H₃ and Sigma-1 (σ₁) Receptors | Dual-acting antagonists with promising antinociceptive properties in preclinical models. acs.org |

| 2-Morpholin-4-yl-2-phenylethylamine (Related Scaffold) | Neuropharmacology | Neurotransmitter Systems | Serves as a building block for drugs targeting neurological disorders. chemimpex.com |

Contextualizing 2 Morpholin 4 Ylbutyl Amine Within Broader Pharmaceutical and Biochemical Research Paradigms

Advanced Synthetic Routes for the Preparation of this compound

The preparation of this compound can be approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Direct Alkylation Strategies for Morpholine Nucleophilic Attack

Direct alkylation represents a straightforward approach to synthesizing this compound. This method relies on the nucleophilic character of morpholine, which attacks an appropriate alkylating agent. A common strategy involves the reaction of morpholine with a 4-halobutylamine derivative, such as N-(4-bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea. evitachem.com In this type of SN2 reaction, the nitrogen atom of the morpholine ring acts as the nucleophile, displacing a halide from the butyl chain. libretexts.org However, a significant challenge in direct alkylation is the potential for overalkylation, where the primary amine product reacts further with the alkylating agent. masterorganicchemistry.com To circumvent this, a large excess of the amine nucleophile is often employed.

| Reactants | Reaction Type | Key Features |

| Morpholine | Nucleophilic Substitution (SN2) | Relies on the nucleophilicity of morpholine. |

| 4-Halobutylamine derivative | Alkylating Agent | The halide acts as a leaving group. |

Reductive Amination Pathways for Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including this compound. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. lumenlearning.com For the synthesis of this compound, this could involve the reaction of a morpholine-containing aldehyde or ketone with ammonia (B1221849), followed by reduction. d-nb.info

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it selectively reduces the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method is favored in green chemistry due to its potential for one-pot catalytic execution under mild conditions. wikipedia.org

| Carbonyl Compound | Amine Source | Reducing Agent | Intermediate |

| Morpholine-containing aldehyde/ketone | Ammonia | NaBH₃CN, NaBH₄, etc. | Imine |

Multi-Step Synthesis Approaches and Reaction Optimization

Complex molecules often necessitate multi-step synthetic sequences to achieve the desired structure. libretexts.orgsolubilityofthings.com In the context of this compound, a multi-step approach might be employed to introduce specific functionalities or to control stereochemistry. Such a synthesis could involve the initial construction of a core scaffold followed by the sequential addition of the morpholine and amine groups.

Reaction optimization is a critical aspect of multi-step synthesis, aiming to maximize yield and purity at each step. This can involve adjusting reaction conditions such as temperature, solvent, and catalyst loading. For instance, in a reductive amination step, the concentration of ammonia can significantly influence the yield by minimizing self-coupling reactions of the carbonyl compound. d-nb.info The use of protecting groups may also be necessary to shield reactive functional groups during certain transformations. solubilityofthings.com

Application of Catalytic Methods in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and environmental impact. wikipedia.org In the synthesis of amines, various metal-based and organocatalysts have been developed. For instance, iron-catalyzed reductive amination of ketones and aldehydes provides a sustainable route to primary amines. d-nb.info Palladium catalysts are also widely used in C-N bond-forming reactions. organic-chemistry.org

The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity. For example, amine-catalyzed urethane (B1682113) formation has been studied computationally to understand the role of catalysts like morpholine in the reaction mechanism. nih.gov Such catalytic systems can be crucial for the industrial-scale production of this compound and its derivatives. google.com

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is a reliable method for asymmetric synthesis. researchgate.net In the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the chiral center at the 2-position of the butyl chain.

The process typically involves three main steps:

Coupling: The chiral auxiliary is attached to the substrate.

Asymmetric Transformation: The key stereocenter-forming reaction is carried out, with the auxiliary directing the stereochemistry.

Removal: The auxiliary is cleaved from the product and can often be recovered for reuse. sigmaaldrich.com

Various chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, have been developed and are widely used in asymmetric synthesis. wikipedia.org For example, a chiral auxiliary could be used to control the stereochemistry of a conjugate reduction, leading to an optically active intermediate that can then be converted to the desired enantiopure amine. nih.gov The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

| Chiral Auxiliary Type | Key Application | Example |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Widely used for creating stereocenters. researchgate.net |

| Pseudoephedrine | Asymmetric alkylations | Can be used to synthesize chiral amines. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | A versatile and effective chiral auxiliary. wikipedia.org |

Asymmetric Catalysis in C-C and C-N Bond Formation

The synthesis of enantiomerically pure this compound hinges on the stereocontrolled formation of the chiral center at the C-2 position of the butylamine chain. This requires the asymmetric formation of a C-N bond, a cornerstone of modern organic synthesis. Catalytic asymmetric methods, prized for their efficiency and atom economy, offer powerful solutions. nih.gov Methodologies developed for the synthesis of chiral 1,2-diamines are directly applicable here.

Rhodium-Catalyzed Asymmetric Hydroamination and Reductive Amination: Rhodium-based catalysts are highly effective for the enantioselective hydroamination of alkenes. nih.gov For instance, a rhodium catalyst paired with a chiral BIPHEP-type ligand can facilitate the hydroamination of allylamines to produce enantioenriched 1,2-diamines in high yields and excellent enantioselectivities. nih.gov Another powerful strategy is the tandem reductive amination/asymmetric transfer hydrogenation. This one-pot procedure can convert aldehydes and anilines into chiral vicinal diamines with high efficiency and enantioselectivity using a Cp*Rh(III) catalyst system. rsc.org The strong coordinating ability of 1,2-diamines with transition metals like rhodium, which can sometimes hinder catalysis, has been overcome through the use of specific additives and modular phosphoramidite-phosphine ligands. acs.org Dynamic kinetic asymmetric transformations (DYKAT) catalyzed by rhodium complexes also provide a route to branched allylic 1,2-diamines from racemic starting materials. acs.org

Copper-Catalyzed Asymmetric Hydroamination: Copper-hydride (CuH) catalyzed reactions have emerged as a robust method for the enantioselective synthesis of chiral amines. rsc.orgmit.edu Specifically, the copper-catalyzed hydroamination of γ-substituted allylic amines can produce enantioenriched 1,2-diamines. mit.eduacs.org Success in these reactions often requires careful selection of an N-protecting group, such as a pivaloyl group, which facilitates the key hydrocupration step while preventing side reactions like β-elimination. mit.edunih.gov This approach is noted for its broad functional group tolerance and mild reaction conditions. mit.eduacs.org

| Catalyst System | Reaction Type | Key Features | Applicable Precursors | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Rhodium / Chiral Diphosphine Ligands (e.g., MeO-BIPHEP) | Asymmetric Hydroamination | High yields and enantioselectivities; broad substrate scope for amine nucleophiles. nih.gov | Allylamines, Secondary cyclic amines | Up to >99% ee nih.gov |

| Cp*Rh(III) / TsDPEN | Reductive Amination / Asymmetric Transfer Hydrogenation | One-pot tandem reaction; excellent for N,N'-diaryl vicinal diamines. rsc.org | Aldehydes, Anilines | Up to >99% ee rsc.org |

| Copper / Chiral Ligands (e.g., (R)-DTBM-SEGPHOS) | Asymmetric Hydroamination | Requires N-pivaloyl protected allylic amines; mild conditions. mit.eduacs.org | γ-Substituted allylic pivalamides | High levels of enantioselectivity mit.eduacs.org |

| Palladium / Chiral Ligands & Rhodium(II) catalyst | Sequential Allylic Amination & Aziridination | Sequential catalysis provides access to complex, polyfunctionalized diamines. nih.gov | Allylic carbonates, Sulfamate nucleophiles | >90% ee for amination step nih.gov |

Resolution Techniques for Racemic Mixtures

Should a synthetic route produce a racemic mixture of this compound, established resolution techniques can be employed to separate the enantiomers. The two most common industrial-scale methods are diastereomeric salt resolution and enzymatic kinetic resolution.

Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgwisc.edu This difference allows for their separation by fractional crystallization. libretexts.orgchegg.com One of the diastereomeric salts will preferentially crystallize from the solution, after which it can be isolated by filtration. chegg.com Treatment of the purified salt with a base then regenerates the single, enantiomerically pure amine. libretexts.org Commonly used chiral resolving agents for amines include L-(+)-tartaric acid and its derivatives, such as dibenzoyltartaric acid (DBTA). libretexts.orgwisc.edumdpi.com The efficiency of the resolution depends on factors like the choice of resolving agent, solvent, and crystallization temperature. rsc.org

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective alternative for resolving racemic amines. researchgate.net Enzymatic kinetic resolution (KR) utilizes an enzyme that selectively catalyzes a reaction on only one of the two enantiomers in a racemic mixture. researchgate.net For amines, lipases are frequently used to catalyze a stereoselective acylation reaction. researchgate.netscialert.net For example, Lipase B from Candida antarctica (CaLB), often in an immobilized form like Novozym 435, can acetylate the (R)-enantiomer of a racemic amine while leaving the (S)-enantiomer unreacted (or vice versa). researchgate.netnih.govchimia.ch The resulting mixture of the acylated amine (amide) and the unreacted amine can then be easily separated. The choice of the acylating agent and solvent is crucial for achieving high conversion and enantiomeric excess. researchgate.netnih.gov

| Technique | Principle | Common Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. libretexts.org | Chiral acids (e.g., L-(+)-Tartaric acid, Dibenzoyltartaric acid). wisc.edumdpi.com | Scalable, robust, well-established technology. libretexts.org | Maximum theoretical yield is 50%; can be tedious, requiring optimization of solvent and conditions. libretexts.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer, allowing separation of the product from unreacted substrate. researchgate.net | Lipases (e.g., Candida antarctica Lipase B), Acylating agents (e.g., ethyl acetate). researchgate.netchimia.ch | High enantioselectivity under mild conditions; environmentally friendly. researchgate.net | Maximum theoretical yield is 50%; requires screening of enzymes and reaction conditions. researchgate.net |

Functionalization and Derivatization Strategies for Structural Modification

The this compound scaffold contains multiple sites amenable to chemical modification, including the morpholine ring, the butylamine side chain, and the primary amine. These modifications are crucial for structure-activity relationship (SAR) studies and for optimizing the compound's properties.

Chemical Modifications of the Morpholine Heterocycle

The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to improve pharmacokinetic properties. sci-hub.seresearchgate.netnih.gov Its heterocycle can be functionalized in several ways. While the tertiary amine of the morpholine ring in the parent compound is already substituted, synthetic strategies targeting analogues could involve building the morpholine ring from scratch to introduce substituents at various positions. researchgate.netchemrxiv.org For instance, substituents can be installed at the C-2, C-3, C-5, or C-6 positions. researchgate.net One approach involves the cyclization of N-propargylamines. ijcce.ac.ir Another strategy uses the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) to form the morpholine core, a method that allows for substitution on the starting amino alcohol. chemrxiv.org Furthermore, complex scaffolds, such as bis-morpholine spiroacetals, can be synthesized from intermediates like 2-chloromethyl-substituted morpholines, demonstrating the potential for creating analogues with significant three-dimensional complexity. acs.org

Structural Alterations of the Butylamine Side Chain

The butylamine side chain offers several opportunities for modification. The length of the alkyl chain connecting the morpholine and the primary amine can be varied. The primary amine itself is a key handle for derivatization. It can be readily converted into secondary or tertiary amines via reductive amination or N-alkylation. It can also be transformed into a wide array of functional groups, including amides, sulfonamides, carbamates, and ureas, through reactions with corresponding acyl chlorides, sulfonyl chlorides, isocyanates, or chloroformates. Derivatization of aliphatic amines is a standard practice, often employing reagents like 7-methoxycoumarin-3-carbonyl-OSu (DMQC-OSu) for analytical purposes, which highlights the reactivity of the amine group. sigmaaldrich.com

Synthesis of Analogues with Enhanced Molecular Complexity

Building on the strategies for modifying the morpholine ring and the butylamine side chain, analogues with enhanced molecular complexity can be designed. This involves combining functionalization steps or introducing entirely new chemical entities. For example, another heterocyclic ring system could be attached to the primary amine of the butylamine chain. A notable strategy involves creating hybrid molecules where a morpholine scaffold is linked to another bioactive heterocycle, such as a thiazole. benthamscience.com Such strategies aim to combine the beneficial properties of both moieties or to explore new chemical space for biological activity. The synthesis of these complex analogues often relies on multi-step reactions or one-pot procedures designed for efficiency and diversity. benthamscience.com

Prodrug Design and Conjugation Strategies Involving this compound

Prodrug Design: Prodrug strategies are employed to overcome undesirable drug properties by temporarily masking a key functional group. nih.govslideshare.net The primary amine of this compound is an ideal candidate for prodrug design. nih.gov Common approaches for amines include:

Amides and Carbamates: Acylation of the primary amine to form an amide or carbamate (B1207046) can increase lipophilicity and improve membrane permeability. nih.govfiveable.me These linkages are designed to be cleaved in vivo by ubiquitous enzymes like esterases or amidases to release the active parent drug. nih.govfiveable.me

N-Mannich Bases: Reaction of the amine with an aldehyde and an amide-type compound can form an N-Mannich base. nih.govijpsonline.com These prodrugs can increase water solubility and are often pH-sensitive, releasing the parent drug under physiological conditions. nih.govijpsonline.com

Peptide Conjugates: Linking amino acids or dipeptides to the primary amine can create prodrugs that target specific transporters, such as peptide transporters in the intestine, to enhance absorption. nih.govnih.gov

Conjugation Strategies: For applications in research and diagnostics, small molecules like this compound are often conjugated to larger carrier molecules, most commonly proteins. creative-biolabs.combiosyn.com This is essential when the small molecule (acting as a hapten) is too small to elicit an immune response on its own for antibody production. gbiosciences.com The primary amine of the butylamine chain provides a convenient reactive handle for this conjugation. nih.gov Common methods include:

Amide Bond Formation: Using crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-Hydroxysuccinimide) esters, the amine group can be covalently linked to carboxyl groups on the surface of carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). creative-biolabs.comgbiosciences.comnih.gov

Thioether Bond Formation: Heterobifunctional linkers such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) can be used. The NHS ester part of the linker reacts with the amine on the drug, while the maleimide (B117702) part reacts with thiol groups on the carrier protein to form a stable thioether linkage. nih.gov

These conjugation strategies effectively attach the small molecule to a biopolymer, enabling a wide range of biological applications. biosyn.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of paramount importance for the development of environmentally benign and economically viable manufacturing processes. The synthesis of this compound, a substituted diamine with potential applications as a building block in medicinal chemistry and materials science, provides a relevant case study for the evaluation of synthetic routes through the lens of sustainability. While specific "green" synthetic routes for this exact molecule are not extensively documented in publicly available literature, a critical analysis of plausible traditional synthetic pathways allows for the proposition of more sustainable alternatives in line with the twelve principles of green chemistry.

A plausible "traditional" laboratory-scale synthesis of this compound can be envisioned as a multi-step sequence, which can be evaluated against green chemistry metrics. A hypothetical, yet chemically sound, traditional route is outlined below to facilitate this analysis.

Hypothetical Traditional Synthesis of this compound:

A potential route could start from a readily available four-carbon precursor, such as 2-aminobutan-1-ol (B80463). The synthesis would likely involve the following steps:

Protection of the amine: The primary amine of 2-aminobutan-1-ol is protected, for instance, as a benzyl (B1604629) or carbamate derivative, to prevent its reaction in subsequent steps. This often involves the use of reagents like benzyl bromide or di-tert-butyl dicarbonate (B1257347) in organic solvents.

Activation of the hydroxyl group: The primary alcohol is then activated for nucleophilic substitution, typically by converting it into a good leaving group such as a tosylate or mesylate. This step usually requires the use of tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270).

Nucleophilic substitution with morpholine: The activated intermediate is reacted with morpholine, which acts as a nucleophile to displace the leaving group and form the C-N bond, yielding the protected this compound. This reaction is often carried out in a polar aprotic solvent.

Deprotection of the amine: The final step involves the removal of the protecting group to unveil the primary amine of the target product. For a benzyl group, this is typically achieved through catalytic hydrogenation, while a carbamate is often removed under acidic conditions.

This traditional approach, while feasible, presents several drawbacks from a green chemistry perspective. The following table summarizes the challenges associated with this hypothetical synthesis.

| Green Chemistry Principle | Challenge in the Traditional Synthesis of this compound |

|---|---|

| Prevention | The multi-step nature of the synthesis, including protection and deprotection steps, inherently generates waste. |

| Atom Economy | The use of protecting groups (e.g., benzyl) and activating groups (e.g., tosyl) significantly lowers the overall atom economy as these groups are not incorporated into the final product. |

| Less Hazardous Chemical Syntheses | The use of hazardous reagents such as tosyl chloride, mesyl chloride, and potentially harmful solvents like pyridine and chlorinated hydrocarbons is common. |

| Designing Safer Chemicals | While the final product's toxicity is not the focus here, the generation of hazardous intermediates and byproducts is a concern. |

| Safer Solvents and Auxiliaries | Traditional organic solvents like dichloromethane, chloroform, and pyridine are often employed, which are associated with environmental and health risks. |

| Design for Energy Efficiency | Multiple steps requiring heating (for reaction and distillation) and cooling, as well as energy-intensive purification methods like chromatography, contribute to high energy consumption. |

| Use of Renewable Feedstocks | The starting materials are typically derived from petrochemical sources, which are non-renewable. |

| Reduce Derivatives | The synthesis relies heavily on derivatization through the use of protecting groups, which adds steps and generates waste. bg.ac.rs |

| Catalysis | Stoichiometric reagents (e.g., tosyl chloride, base) are used instead of catalytic alternatives, leading to a larger amount of waste. While the deprotection step might use a catalyst, the overall process is not catalytically efficient. |

| Design for Degradation | The biodegradability of the solvents and byproducts is often not a primary consideration in traditional synthetic design. |

| Real-time analysis for Pollution Prevention | Traditional laboratory syntheses often lack in-process monitoring to prevent excursions and byproduct formation in real-time. |

| Inherently Safer Chemistry for Accident Prevention | The use of flammable solvents, and toxic and corrosive reagents increases the risk of accidents. |

Proposed Sustainable Synthetic Approaches

To address the shortcomings of the traditional route, several green and sustainable strategies can be proposed for the synthesis of this compound. These approaches aim to improve efficiency, reduce waste, and utilize safer materials.

Advanced Analytical and Spectroscopic Characterization of 2 Morpholin 4 Ylbutyl Amine in Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is an indispensable tool for the separation of complex mixtures, the assessment of compound purity, and the quantification of analytes. For a polar compound like (2-Morpholin-4-ylbutyl)amine, which contains both a secondary amine and a morpholine (B109124) moiety, specific chromatographic approaches are required to achieve optimal results.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would typically involve reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

A common starting point for method development would be a C18 column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and elution of the polar amine. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and morpholine groups, thereby influencing retention time and peak shape.

While specific validated methods for this compound are not widely published, a general approach for similar morpholine-containing compounds can be informative. For instance, the analysis of ZSTK474 and its analogs, which also contain a morpholine group, has been performed using a Waters XSELECT CSH C-18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). nih.gov The use of an ion-pairing agent like TFA can improve peak shape for basic compounds. Detection is typically achieved using a UV detector, often at wavelengths around 210 nm where the amine functionality may absorb, or more universally at lower wavelengths if no strong chromophore is present.

For compounds lacking a strong UV chromophore, alternative detection methods such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. A method for the separation of morpholine and other ethanolamines utilized a mixed-mode Coresep 100 column, which provides cation-exchange and hydrophobic interactions, with a mobile phase of acetonitrile and ammonium (B1175870) acetate buffer (pH 3.0) and RI detection. helixchrom.com

Method validation, in accordance with ICH guidelines, would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for a Morpholine Derivative

| Parameter | Value |

| Column | Waters XSELECT CSH C-18, 5 µm, 4.6 x 250 mm nih.gov |

| Mobile Phase A | 0.1% TFA in Water nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile nih.gov |

| Gradient | Linear gradient from 10% B to 90% B nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm nih.gov |

| Column Temperature | Ambient |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation. researchgate.net Therefore, derivatization is typically required to convert the polar amine groups into less polar, more volatile functional groups.

Common derivatization techniques for amines include silylation, acylation, and alkylation. jfda-online.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine to form more volatile silyl (B83357) derivatives. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used to create volatile derivatives suitable for GC analysis, often with enhanced detection by an electron capture detector (ECD). jfda-online.commdpi.com

A study on the determination of morpholine in various samples utilized derivatization with sodium nitrite (B80452) under acidic conditions to form the volatile N-nitrosomorpholine, which was then analyzed by GC-MS. researchgate.net This approach, while effective for morpholine, would need to be validated for the specific structure of this compound.

The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). The temperature program would be optimized to ensure separation from derivatizing reagents and other sample components. Mass spectrometry (MS) is the preferred detection method as it provides both quantification and structural information for the derivative.

Table 2: Representative GC-MS Derivatization and Analysis Conditions for Amines

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heating at 70°C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 60°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon of the butyl chain, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral chromatography is the most common technique for determining enantiomeric excess (ee). americanpharmaceuticalreview.com

This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.net

The separation of chiral amines on these phases is often performed in normal-phase mode using a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as 2-propanol or ethanol. csfarmacie.cz The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support and ensuring the analyte is in a single ionic form. csfarmacie.cz

Table 3: General Conditions for Chiral HPLC Separation of Amines

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

| Column Temperature | 25°C |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.net For the analysis of this compound, especially in complex matrices or when separating from closely related impurities, UPLC can offer substantial advantages.

The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would likely use a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18) with a fast gradient of water and acetonitrile. The shorter analysis times offered by UPLC can significantly increase sample throughput.

UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity. This is particularly useful for quantifying low levels of the compound in biological samples. For instance, UPLC-MS/MS has been used for the analysis of morpholine metabolites and other highly polar compounds. researchgate.net A method for analyzing polar pesticides, including morpholine, employed a specialized column (Dionex Acclaim Trinity P1) designed for retaining and separating polar compounds. eurl-pesticides.eueurl-pesticides.eu

Table 4: Representative UPLC-MS/MS Parameters for Polar Amine Analysis

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Fast gradient (e.g., 5% to 95% B in 2-3 minutes) |

| Detector | Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are vital for confirming the chemical structure of a synthesized compound and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR are used to establish the connectivity of atoms within the this compound molecule. organicchemistrydata.org

In the ¹H NMR spectrum, the chemical shifts of the protons, their integration values (representing the number of protons), and the coupling patterns (splitting of signals due to neighboring protons) provide a detailed map of the proton environment. For this compound, one would expect to see distinct signals for the protons on the butyl chain, the morpholine ring, and the primary amine group. The protons on the morpholine ring would likely appear as two multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms. The protons of the butyl chain would show characteristic splitting patterns based on their neighbors.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., attached to nitrogen, oxygen, or another carbon). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY shows correlations between coupled protons, helping to trace the proton network through the butyl chain. HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental data. Chemical shifts (δ) are in ppm.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl-C1 (CH₂) | ~2.3-2.5 | ~55-60 |

| Butyl-C2 (CH) | ~2.8-3.0 | ~50-55 |

| Butyl-C3 (CH₂) | ~1.4-1.6 | ~25-30 |

| Butyl-C4 (CH₃) | ~0.9-1.0 | ~10-15 |

| Morpholine-C (adjacent to N) | ~2.4-2.6 | ~53-58 |

| Morpholine-C (adjacent to O) | ~3.6-3.8 | ~65-70 |

| Amine (NH₂) | Broad singlet, variable | N/A |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. premierbiosoft.com The molecular ion peak (M+) in the mass spectrum provides the molecular mass of the compound. premierbiosoft.com For this compound, which contains an odd number of nitrogen atoms, the nitrogen rule predicts an odd-numbered molecular weight. arizona.edulibretexts.org

The fragmentation of the molecular ion provides valuable structural information. premierbiosoft.com A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. libretexts.orglibretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org In the case of this compound, α-cleavage can occur at various points along the butyl chain and within the morpholine ring, leading to characteristic fragment ions. The most intense peak in the mass spectrum of many aliphatic amines results from α-cleavage. projectguru.in

Another potential fragmentation process is the McLafferty rearrangement, which can occur in molecules with longer alkyl chains. arizona.edulibretexts.org This rearrangement involves the transfer of a hydrogen atom to a radical site, followed by the cleavage of a carbon-carbon bond.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Observation | Significance |

| Molecular Ion (M+) | Odd m/z value | Confirms the presence of an odd number of nitrogen atoms, consistent with the structure. arizona.edulibretexts.org |

| α-Cleavage Fragments | Characteristic peaks corresponding to the loss of alkyl radicals from the butyl chain and fragments from the morpholine ring. | Provides evidence for the specific arrangement of atoms within the molecule. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. athabascau.camasterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and morpholine moieties.

The N-H stretching vibrations of primary amines (R-NH₂) typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org One band corresponds to the asymmetric stretch and the other to the symmetric stretch. libretexts.org The N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad band due to N-H wagging can be seen between 910 and 665 cm⁻¹. orgchemboulder.com

The C-N stretching vibrations of the aliphatic amine and the morpholine ring are expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com The C-O-C stretching of the ether linkage within the morpholine ring will also produce a characteristic band.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3400-3250 | Medium, sharp |

| Primary Amine (N-H) | Bending | 1650-1580 | Medium |

| Primary & Secondary Amine (N-H) | Wagging | 910-665 | Strong, broad |

| Aliphatic C-N | Stretching | 1250-1020 | Medium to weak |

| C-O-C (Ether) | Stretching | ~1100 | Strong |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, offer a powerful approach for the comprehensive analysis of complex samples containing this compound.

LC-MS/MS for Metabolite Identification and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This method is particularly valuable for identifying and quantifying metabolites of this compound in biological matrices. mdpi.comijpras.com

In a typical LC-MS/MS workflow, the sample is first separated by LC, and then the eluting compounds are ionized and analyzed by the mass spectrometer. nih.gov The first stage of mass analysis (MS1) can be used to select the precursor ion of interest (e.g., the protonated molecule of a potential metabolite), which is then fragmented in a collision cell. The resulting product ions are analyzed in the second stage of mass analysis (MS2), providing a unique fragmentation pattern that aids in structural elucidation. mdpi.comijpras.com This technique is capable of detecting trace amounts of analytes in complex mixtures. sigmaaldrich.com

Table 3: Application of LC-MS/MS in the Analysis of this compound

| Analytical Step | Technique | Purpose |

| Separation | Liquid Chromatography (LC) | Separates this compound and its metabolites from other components in the sample matrix. nih.gov |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the separated compounds for mass analysis. thermofisher.com |

| Precursor Ion Selection | MS1 | Isolates the molecular ion of the target analyte or its metabolite. mdpi.com |

| Fragmentation | Collision-Induced Dissociation (CID) | Breaks the precursor ion into characteristic product ions. wvu.edu |

| Product Ion Analysis | MS2 | Detects and records the m/z values of the product ions, providing structural information. mdpi.com |

GC-MS for Volatile Component Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. gdut.edu.cnthermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly effective for profiling volatile impurities or degradation products that may be present in a sample. gdut.edu.cn The gas chromatograph separates the volatile components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. gdut.edu.cnresearchgate.net This method is widely used for impurity profiling in pharmaceutical materials. thermofisher.com

NMR-MS Coupling for Integrated Structural Information